(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone
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Overview
Description
This compound is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . Various intra- and intermolecular reactions have been used to form different piperidine derivatives . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine moiety, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Scientific Research Applications
Synthesis and Structural Characterization
- A series of novel N-phenylpyrazolyl aryl methanones derivatives, including compounds similar to the specified chemical, have been synthesized and characterized. These compounds, containing arylthio/sulfinyl/sulfonyl groups, exhibited favorable herbicidal and insecticidal activities. The crystal structure of one such derivative was reported, highlighting its potential in agricultural applications (Wang et al., 2015).
Biological Activities
Compounds similar to the one , with variations in their pyrazole and piperidinyl moieties, have been synthesized and tested for antimicrobial activity. These compounds demonstrated significant antibacterial properties against common pathogens, suggesting potential utility in developing new antimicrobial agents (Kumar et al., 2012).
Research into isomorphous structures related to the chemical structure of interest has contributed to understanding the chlorine-methyl exchange rule in heterocyclic analogs. This research has implications for designing more effective molecular structures for various applications, including medicinal chemistry (Swamy et al., 2013).
Molecular Docking and Enzyme Inhibitory Activity
- Thiophene-based heterocyclic compounds, structurally related to the compound , have been explored for their enzyme inhibitory activities against key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These studies involved molecular docking to reveal significant interactions at enzyme active sites, suggesting potential therapeutic applications (Cetin et al., 2021).
Antifungal and Antibacterial Screening
- Novel thiazolyl pyrazole and benzoxazole derivatives, related in structural motif to the specified compound, have been synthesized and tested for their antibacterial activities. These compounds showed promising results against various bacterial strains, indicating their potential as antibacterial agents (Landage et al., 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[4-(benzenesulfonyl)piperidin-1-yl]-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-25-22(16-21(24-25)17-7-6-8-18(15-17)30-2)23(27)26-13-11-20(12-14-26)31(28,29)19-9-4-3-5-10-19/h3-10,15-16,20H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDAWLDKDBZPKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CCC(CC3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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